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Compound of Interest

Compound Name:
5-Bromo-2-methoxypyridine-3-

boronic acid

Cat. No.: B1289913 Get Quote

For immediate release: A comparative analysis of several classes of compounds synthesized

from key 5-bromo-2-methoxypyridine intermediates reveals their potential across diverse

therapeutic areas, including inflammation, cancer, and immune-related disorders. This guide

provides a summary of their biological activities, supported by available data, and outlines their

synthetic pathways. The compounds, featuring a core 5-Bromo-2-methoxy-pyridin-3-yl moiety,

have been identified as potent inhibitors of key biological targets such as Phosphoinositide 3-

kinases (PI3K) and Activin receptor-like kinases (ALK), as well as modulators of inflammatory

processes.

I. Overview of Compound Classes and Biological
Activities
Compounds incorporating the 5-Bromo-2-methoxy-pyridin-3-yl substructure have been

investigated for a range of biological activities. This report focuses on three distinct classes of

compounds identified from recent patent literature, each targeting a different biological

pathway.

Thiophene Carboxamides: These compounds have been explored for their utility in treating

inflammatory and immune-related disorders.
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Dihydro-pyrido-oxazines: This class of molecules has been synthesized and evaluated as

inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is a critical

pathway in cell growth, proliferation, and survival, and is often dysregulated in cancer.

Benzimidazole Derivatives: Certain benzimidazole-containing compounds with the 5-Bromo-

2-methoxy-pyridin-3-yl moiety have been identified as inhibitors of Activin receptor-like

kinase (ALK), a family of serine/threonine kinases involved in cellular signaling, and a target

in oncology.

II. Comparative Biological Data
The following table summarizes the available quantitative data for representative compounds

from each class. It is important to note that direct comparative studies have not been

conducted, and the data is collated from different sources.
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Compound
Class

Representat
ive
Compound

Target
Biological
Activity

Data Source

Thiophene

Carboxamide

5-(5-Bromo-

2-methoxy-

pyridin-3-yl)-

thiophene-2-

carboxylic

acid (3-fluoro-

pyridin-4-yl)-

amide

Inflammation/

Immune

Immunosuppr

essive agent

Not explicitly

reported
[1]

Dihydro-

pyrido-

oxazine

Dihydro-

pyrido-

oxazine

derivatives

from (5-

bromo-2-

methoxy-

pyridin-3-yl)-

methanol

PI3K
PI3K enzyme

inhibition

IC50 values

for related

compounds

in the patent

are in the

nanomolar to

micromolar

range.

[2]

Benzimidazol

e Derivative

4-[2-(5-

Bromo-2-

methoxy-

pyridin-3-

yl)-1H-

benzoimidazo

l-5-yl]-

[1,4]diazepan

e-1-

carboxylic

acid tert-butyl

ester

ALK

ALK-1, ALK-

2, ALK-5

inhibition

Not explicitly

reported for

this specific

compound.

[3]

III. Experimental Protocols and Synthesis
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The synthesis of these compounds generally involves the use of 5-Bromo-2-
methoxypyridine-3-boronic acid or a related intermediate, such as (5-bromo-2-methoxy-

pyridin-3-yl)-methanol, in key coupling or condensation reactions.

General Synthetic Workflow
A plausible and common synthetic approach for generating the core structure of these

compounds is through a Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile

method for forming carbon-carbon bonds.
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Starting Materials

5-Bromo-2-methoxypyridine
-3-boronic acid

Suzuki-Miyaura
Cross-Coupling

Aryl/Heteroaryl Halide
(e.g., Bromothiophene derivative)

Coupled Biaryl
Intermediate

Further Functionalization
(e.g., Amide coupling,

cyclization)

Final Biologically
Active Compound
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(5-bromo-2-methoxy-pyridin-3-yl)-methanol

Deoxofluor
(Fluorination)

5-bromo-3-(fluoromethyl)
-2-methoxypyridine

Multi-step synthesis and
cyclization reactions

Dihydro-pyrido-oxazine
PI3K Inhibitor
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Growth Factor

Receptor Tyrosine Kinase (RTK)

PI3K

PIP3

 phosphorylates

PIP2

PDK1

Akt

 activates

Cell Growth, Proliferation,
Survival

Dihydro-pyrido-oxazine
Derivative

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1289913?utm_src=pdf-body-img
https://www.benchchem.com/product/b1289913?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

2. WO2013093849A1 - Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives -
Google Patents [patents.google.com]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Comparative Analysis of Biologically Active Compounds
Derived from 5-Bromo-2-methoxypyridine Intermediates]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1289913#biological-activity-of-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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